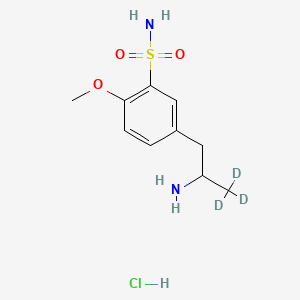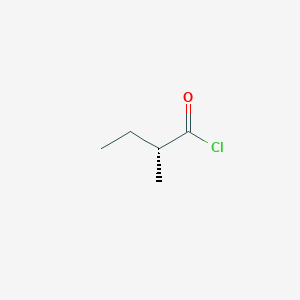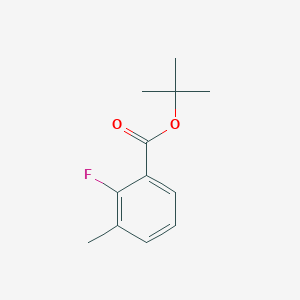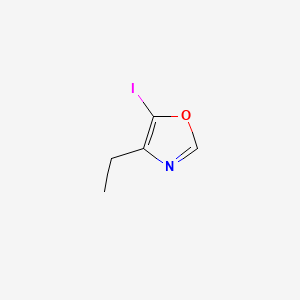
6-Carboxyfluorescein-4',5'-bis(2,2,2-trifluoroacetato)-di Mercurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is a complex organic compound that features a fluorescein core with carboxylic acid and trifluoroacetate groups, coordinated with mercury
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate typically involves the following steps:
Starting Materials: The synthesis begins with fluorescein, which is then modified to introduce carboxylic acid groups.
Trifluoroacetate Introduction: The carboxyfluorescein is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetate groups.
Mercury Coordination: Finally, the compound is treated with a mercury salt, such as mercuric acetate, to form the di mercurate complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its fluorescence properties.
Reduction: Reduction reactions can also be performed, which may affect the mercury coordination.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a modified fluorescein derivative, while substitution could result in a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a fluorescent probe for various chemical reactions and processes.
Biology: Employed in imaging and tracking biological molecules due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent.
Industry: Applications in materials science and the development of new fluorescent materials.
Mecanismo De Acción
The mechanism by which 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection. The mercury coordination may also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
Carboxyfluorescein: A derivative with carboxylic acid groups, used in similar applications.
Trifluoroacetate Derivatives: Compounds with trifluoroacetate groups, known for their stability and reactivity.
Uniqueness
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is unique due to the combination of its fluorescent core, carboxylic acid groups, and mercury coordination. This combination imparts specific chemical and physical properties that make it suitable for specialized applications.
Propiedades
Fórmula molecular |
C25H10F6Hg2O11 |
|---|---|
Peso molecular |
1001.5 g/mol |
Nombre IUPAC |
[6-carboxy-3',6'-dihydroxy-3-oxo-5'-[(2,2,2-trifluoroacetyl)oxymercurio]spiro[2-benzofuran-1,9'-xanthene]-4'-yl]-(2,2,2-trifluoroacetyl)oxymercury |
InChI |
InChI=1S/C21H10O7.2C2HF3O2.2Hg/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;2*3-2(4,5)1(6)7;;/h1-7,22-23H,(H,24,25);2*(H,6,7);;/q;;;2*+1/p-2 |
Clave InChI |
NPOXAWIIQVUFHT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C(=C(C=C4)O)[Hg]OC(=O)C(F)(F)F)OC5=C3C=CC(=C5[Hg]OC(=O)C(F)(F)F)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


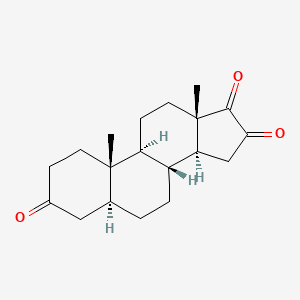

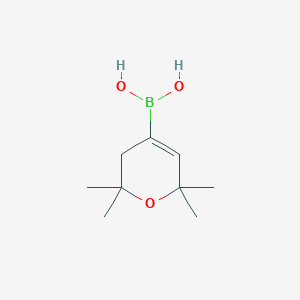

![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
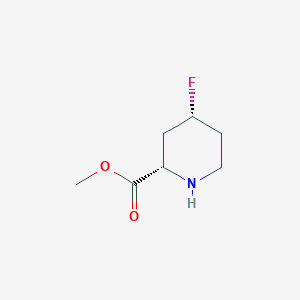
![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13449445.png)
